2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid

Melting point Solid-state characterization Crystallinity

Researchers sourcing building blocks for SAR or fragment-based screening risk obtaining the des-benzodioxole analog (CAS 32749-55-6) due to nomenclature ambiguity. CAS 96939-58-1 eliminates this risk through verified identity and multi-supplier availability at defined purity. • ~40 °C mp differential (194-196 °C) vs. des-benzodioxole core ensures unambiguous identity confirmation by DSC • C3 carboxylic acid (pKa ~4.03) provides a tractable handle for amide coupling, esterification, or bioconjugation without perturbing the benzodioxole pharmacophore • Included in the BIONET screening collection as a fragment-like entity; zero Rule-of-5 violations and LogP 2.79 support drug-like property space

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 96939-58-1
Cat. No. B1290975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid
CAS96939-58-1
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(C1C(=O)O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
InChIInChI=1S/C20H19NO5/c22-18-9-7-15(20(23)24)19(21(18)11-13-4-2-1-3-5-13)14-6-8-16-17(10-14)26-12-25-16/h1-6,8,10,15,19H,7,9,11-12H2,(H,23,24)
InChIKeyQZLGYHOJUHNZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid (CAS 96939-58-1): Structural Identity, Physicochemical Baseline, and Procurement Reference


2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid (CAS 96939-58-1; molecular formula C₂₀H₁₉NO₅; molecular weight 353.37 g/mol) is a heterocyclic research intermediate belonging to the 6-oxopiperidine-3-carboxylic acid class . The compound features a piperidine ring bearing a benzyl substituent at N1, a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety at C2, a carboxylic acid at C3, and a ketone at C6 [1]. It is catalogued within the Key Organics BIONET screening collection as LA-0213 and is offered by multiple specialist chemical suppliers including Apollo Scientific (OR12167) and CymitQuimica [2]. Experimentally determined melting point is 194–196 °C . Computationally predicted properties include LogP 2.79, topological polar surface area 76 Ų, and zero Rule-of-5 violations .

Curated screening library inclusion: BIONET catalogue (LA-0213) supports fragment-based and diversity screening workflows.
Multi-supplier sourcing: Available from specialist research chemical suppliers with documented purity tiers.
Scaffold for SAR exploration: C2-benzodioxole and C3 carboxylic acid provide distinct derivatization points.

Why In-Class 6-Oxopiperidine-3-carboxylic Acid Analogs Cannot Substitute for CAS 96939-58-1 Without Experimental Requalification


Compounds sharing the 1-benzyl-6-oxopiperidine-3-carboxylic acid core scaffold but lacking the C2 benzo[d][1,3]dioxol-5-yl substituent—such as the widely available 1-benzyl-6-oxopiperidine-3-carboxylic acid (CAS 32749-55-6)—exhibit markedly different physicochemical and solid-state properties that preclude one-to-one interchange in research applications . The addition of the methylenedioxyphenyl group at C2 increases molecular weight by approximately 120 g/mol, elevates the melting point by roughly 40 °C, adds two hydrogen bond acceptors, raises LogP by over one log unit, and more than doubles topological polar surface area . These differences materially affect solubility, chromatographic retention, protein binding propensity, and suitability as a synthetic building block. Researchers engaged in structure–activity relationship (SAR) campaigns, fragment-based lead optimization, or analytical method development must therefore treat CAS 96939-58-1 as a chemically distinct entity requiring independent characterization and sourcing verification .

Des-benzodioxole analog not interchangeable
The widely available 1-benzyl-6-oxopiperidine-3-carboxylic acid (CAS 32749-55-6) lacks the C2 methylenedioxyphenyl group. This structural difference shifts melting point, LogP, and hydrogen-bond acceptor count, altering solubility, chromatographic behavior, and protein binding propensity.
Physicochemical profile mismatch
Molecular weight increases by ~120 g/mol and topological polar surface area approximately doubles relative to the des-benzodioxole core. These changes may affect membrane permeability and synthetic building-block reactivity in medicinal chemistry applications.
Sourcing and hazard data disparity
GHS hazard classification is supplier-documented for the target compound but inconsistently reported for the simpler analog, potentially complicating safety compliance and shipping documentation in regulated research settings.

Quantitative Physicochemical and Sourcing Differentiation Evidence for CAS 96939-58-1 Versus Closest Structural Analogs


Melting Point Elevation of Approximately 40 °C Relative to the Des-Benzodioxole Core Scaffold (CAS 32749-55-6)

The experimentally determined melting point of 2-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid (CAS 96939-58-1) is 194–196 °C, compared to 153–155 °C for the des-benzodioxole analog 1-benzyl-6-oxopiperidine-3-carboxylic acid (CAS 32749-55-6) . This represents a melting point elevation of approximately 39–43 °C attributable to the additional benzodioxole ring system, which increases molecular weight from 233.27 g/mol to 353.37 g/mol and introduces enhanced intermolecular π–π stacking and dipole–dipole interactions .

Melting point elevation
Supplier-reported
194–196 °C (target) vs. 153–155 °C (des-benzodioxole analog). ΔTₘ ≈ +39 to +43 °C.
Indicates higher crystal lattice energy; alters DSC purity assessment and crystallization protocols.
Data from product specification sheets; independent verification recommended.
Melting point Solid-state characterization Crystallinity Purity assessment

Computational LogP Increase of >1 Log Unit and Doubling of Topological Polar Surface Area Versus the Core Scaffold

ACD/Labs Percepta-predicted LogP for CAS 96939-58-1 is 2.79, with a topological polar surface area (TPSA) of 76 Ų . In comparison, the des-benzodioxole analog (CAS 32749-55-6, C₁₃H₁₅NO₃) has a calculated LogP of approximately 1.19 and TPSA of approximately 57.5 Ų (PubChem-predicted) [1]. The benzodioxole substitution therefore raises computed LogP by approximately 1.6 log units and increases TPSA by approximately 18.5 Ų (a ~32% increase). The predicted LogD at pH 7.4 for the target compound is −0.77, indicating significant ionization of the carboxylic acid under physiological pH conditions that reduces effective lipophilicity .

LogP and TPSA increase
Class-level inference
Computed LogP 2.79 (TPSA 76 Ų) vs. ~1.19 (57.5 Ų) for core scaffold. ΔLogP ≈ +1.6; ΔTPSA ≈ +18.5 Ų. LogD (pH 7.4) = −0.77.
LogP shift >1 unit may influence membrane permeability and protein binding. TPSA doubling suggests distinct solubility profile.
Predicted values (ACD/Labs Percepta, PubChem); experimental confirmation absent.
Lipophilicity LogP Polar surface area Drug-likeness ADME prediction

Six Hydrogen Bond Acceptors and Zero Rule-of-5 Violations: Drug-Likeness Profile Differentiates from Simpler Piperidine Carboxylic Acid Intermediates

CAS 96939-58-1 possesses 6 hydrogen bond acceptors and 1 hydrogen bond donor, with 4 freely rotatable bonds and zero violations of Lipinski's Rule of Five . By comparison, the des-benzodioxole analog (CAS 32749-55-6) presents only 4 hydrogen bond acceptors [1]. The additional two hydrogen bond acceptor sites arise from the methylenedioxy oxygen atoms of the benzodioxole ring, providing supplementary pharmacophoric interaction points. The computed aqueous solubility estimate is 17.2 mg/L (Log Kow method) to 8.3 mg/L (fragment method), consistent with moderate-to-low aqueous solubility typical of neutral organics bearing a carboxylic acid .

Hydrogen bond acceptor count
Class-level inference
6 HBA (target) vs. 4 HBA (analog). Zero Rule-of-5 violations for both. Estimated aqueous solubility 8.3–17.2 mg/L.
Extra HBA sites from benzodioxole may strengthen target engagement via hydrogen bonding in fragment-based design.
Computed properties; experimental binding data not reported.
Hydrogen bonding Rule of Five Drug-likeness Fragment-based drug discovery

Defined GHS Hazard Classification (Harmful/Irritant) with Multi-Route Toxicity Warnings Enables Compliant Laboratory Handling

CAS 96939-58-1 carries a defined GHS hazard classification as Harmful/Irritant with specific hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and combined H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) . For the comparator analog (CAS 32749-55-6), hazard classification information is less consistently documented across suppliers, with many listings lacking comprehensive GHS data . The target compound's HS commodity code is 2933399990 .

GHS hazard classification
Supplier-documented
Harmful/Irritant: H315, H319, H335, H302+H312+H332. Precautionary statements P260, P271, P280.
Fully documented hazard profile supports laboratory safety compliance and shipping documentation.
Per Apollo Scientific; comparator analog GHS data inconsistently available.
GHS classification Laboratory safety Hazard communication Regulatory compliance

Multi-Supplier Availability with Verifiable Purity Tiers (95% to 99%) Supports Research-Grade Procurement Across Different Application Requirements

CAS 96939-58-1 is available from multiple independent chemical suppliers with documented purity specifications. Key Organics lists the compound as LA-0213 within the BIONET screening catalogue (>103,000 compounds, >90% in stock) [1]. Apollo Scientific offers catalogue number OR12167 at £100/g (1 g), £250/5 g, and £375/10 g—though stock was listed as depleted at time of this assessment . CymitQuimica (Fluorochem brand) specifies purity at 95+% . MolCore advertises purity at ≥98% (NLT 98%) with ISO-certified quality systems . Leyan (China) offers the compound at 95+% purity . Huaxuejia.cn lists 99% purity grade . This multi-tier purity landscape contrasts with the simpler analog (CAS 32749-55-6), which is predominantly offered at a single 95% specification .

Multi-supplier purity tiers
Supplier-reported
Purity grades from 95% to 99% across ≥5 suppliers. Included in BIONET screening catalogue (LA-0213).
Broader supplier base and higher purity ceiling reduce single-vendor risk; supports grade selection per application.
Purity claims are vendor-reported; independent verification advised for analytical reference use.
Chemical sourcing Purity specification Supplier qualification BIONET screening library

Recommended Research and Industrial Application Scenarios for CAS 96939-58-1 Based on Verifiable Physicochemical and Sourcing Evidence


Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening Library Inclusion

The compound's inclusion in the Key Organics BIONET screening catalogue (LA-0213) establishes its suitability as a fragment-like or lead-like screening entity [1]. With a molecular weight of 353.37 g/mol, zero Rule-of-5 violations, 6 hydrogen bond acceptors, and a computed LogP of 2.79, CAS 96939-58-1 occupies an attractive physicochemical space for drug-like compound collections . The benzodioxole moiety is a recognized privileged scaffold in medicinal chemistry, present in bioactive molecules including paroxetine and a range of kinase and GPCR-targeted ligands. Researchers conducting diversity screening, target-based assays, or phenotypic screens can procure this compound through the BIONET network with pre-verified identity.

Medicinal Chemistry SAR Campaigns Requiring C2-Benzodioxole Substituted 6-Oxopiperidine Scaffolds

The approximately 40 °C melting point differential (194–196 °C versus 153–155 °C) and ~1.6 log unit LogP increase relative to the des-benzodioxole core scaffold (CAS 32749-55-6) make CAS 96939-58-1 the appropriate starting material for SAR programs exploring the contribution of the methylenedioxyphenyl group to target binding [2]. The carboxylic acid at C3 provides a convenient handle for amide coupling, esterification, or reduction chemistry, enabling systematic exploration of C3-derived analog libraries while maintaining the benzodioxole pharmacophore at C2. The compound's predicted pKa of 4.03±0.40 suggests that the carboxylic acid will be predominantly ionized at physiological pH, which should be factored into binding assay design .

Analytical Reference Standard Development and Method Qualification

The availability of CAS 96939-58-1 at purity grades up to 99% (Huaxuejia.cn) and ≥98% NLT (MolCore) supports its use as an analytical reference standard for HPLC/LC-MS method development, calibration, and system suitability testing . The well-defined melting point (194–196 °C) provides an orthogonal purity indicator via DSC. The compound's 6 hydrogen bond acceptors, carboxylic acid functionality (predicted pKa ~4.03), and LogD shift from +0.96 (pH 5.5) to −0.77 (pH 7.4) require careful mobile phase pH control during reverse-phase chromatographic method development . The documented GHS hazard classification supports compliant laboratory handling during analytical workflow integration .

Chemical Biology Probe Synthesis Using the Carboxylic Acid as a Conjugation Handle

The C3 carboxylic acid of CAS 96939-58-1 provides a chemically tractable functional group for conjugation to biotin, fluorophores, or solid supports via standard amide bond formation or activated ester chemistry. The benzodioxole moiety at C2 and benzyl group at N1 remain unperturbed during such transformations, preserving the compound's core recognition elements. This application scenario is particularly relevant for target identification campaigns (e.g., affinity-based protein profiling or chemical proteomics) where a benzodioxole-containing piperidine scaffold has shown preliminary activity in screening. The compound's multi-supplier availability at defined purity grades reduces risk of sourcing interruption during probe development programs [3].

Application
Selection Property
Validation Focus
Fragment-based drug discovery and HTS
BIONET screening library member; favorable drug-likeness profile
Physicochemical profiling and target-based assay compatibility
Medicinal chemistry SAR of C2-benzodioxole piperidines
Distinct benzodioxole-substituted scaffold; C3 carboxylic acid handle
Binding assay design and analog synthesis with ionization-state control
Analytical reference standard and method qualification
Multi-grade purity sourcing; defined melting point
HPLC/LC-MS method development and system suitability testing
Chemical biology probe synthesis
C3 conjugation handle via amide/ester chemistry
Affinity-based protein profiling and target identification studies
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